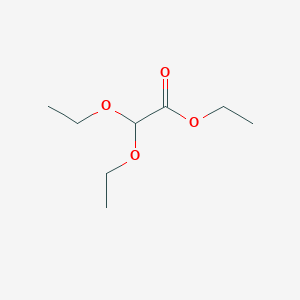

Ethyl diethoxyacetate

Description

Properties

IUPAC Name |

ethyl 2,2-diethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLBIKIQSCTANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064101 | |

| Record name | Acetic acid, diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-82-3 | |

| Record name | Ethyl diethoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Diethoxyacetate (CAS Number: 6065-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethoxyacetate (CAS No. 6065-82-3), also known as ethyl 2,2-diethoxyacetate or glyoxylic acid ethyl ester diethyl acetal (B89532), is a versatile organic compound with the molecular formula C₈H₁₆O₄.[1][2] It is a colorless liquid that serves as a key intermediate and building block in various synthetic applications, particularly in the pharmaceutical and specialty chemical industries.[3][4] Its bifunctional nature, possessing both an ester and a protected aldehyde group (as a diethyl acetal), makes it a valuable reagent for the construction of complex molecular architectures, including heterocyclic compounds and fatty acid analogs.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and biological activities of ethyl diethoxyacetate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl diethoxyacetate is presented in the table below, compiled from various sources. This data is essential for its safe handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 6065-82-3 | [3][5] |

| Molecular Formula | C₈H₁₆O₄ | [1][2] |

| Molecular Weight | 176.21 g/mol | [3][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 199 °C (at 760 mmHg) | [3][5] |

| 81-83 °C (at 12 mmHg) | [7] | |

| Density | 0.985 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.410 | [3][5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [3][5] |

| Vapor Pressure | 0.300 mmHg at 25 °C (estimated) | [3] |

| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), and methanol. | [3][5] |

Synthesis of Ethyl Diethoxyacetate

A well-established and reliable method for the preparation of ethyl diethoxyacetate is documented in Organic Syntheses.[7] The procedure involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.

Experimental Protocol: Synthesis from Dichloroacetic Acid[7]

Materials:

-

Dichloroacetic acid

-

Sodium metal

-

Absolute ethanol (B145695)

-

Hydrogen chloride (gas)

-

Ether

-

Calcium chloride

Equipment:

-

2-L three-necked flask

-

Sealed stirrer

-

Reflux condenser

-

Water bath

-

Ice-salt bath

-

Thermometer

-

Dropping funnel

-

Büchner funnel

-

Vigreux column

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by cautiously adding 31 g (1.35 g atoms) of sodium in portions to 450 mL of absolute ethanol.

-

Reaction with Dichloroacetic Acid: Once the sodium has dissolved, add 50 g (0.39 mole) of dichloroacetic acid with stirring at a rate that maintains a gentle reflux. This addition typically takes about 20 minutes.

-

Reflux: After the initial reaction subsides, heat the mixture under reflux with stirring for 3.5 hours.

-

Cooling: Replace the water bath with an ice-salt mixture and cool the flask's contents to below 0 °C.

-

Esterification: Slowly add a solution of approximately 27 g (0.75 mole) of hydrogen chloride in 200 mL of absolute ethanol over about 40 minutes, while maintaining the temperature below 10 °C with stirring.

-

Stirring and Standing: Allow the mixture to warm to room temperature and continue stirring for 3 hours. Then, let it stand overnight.

-

Neutralization: Cool the reaction mixture to 0 °C and neutralize the excess acid to approximately pH 7 by the slow addition of a sodium ethoxide solution.

-

Filtration and Extraction: Filter the mixture through a large Büchner funnel and thoroughly extract the precipitate with ether. Combine the ether extracts with the alcoholic filtrate.

-

Solvent Removal: Remove the bulk of the solvent by distillation under reduced pressure (approximately 40 mmHg) with a pot temperature below 40 °C.

-

Purification: Transfer the residue to a smaller flask and remove the remaining solvent using a Vigreux column at a pressure of about 15 mmHg. The crude product is then distilled under high vacuum. The main fraction is collected at a boiling range of 81–83 °C at 12 mmHg.

Yield: 31–34 g (45–50%) of colorless ethyl diethoxyacetate.

Synthesis Workflow

Applications in Organic Synthesis

Ethyl diethoxyacetate is a valuable building block due to the synthetic versatility of its masked aldehyde and ester functionalities.

Synthesis of a Fatty Acid Analog (FA-DTS)

Synthesis of Heterocyclic Compounds

The reactivity of ethyl diethoxyacetate makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[4] For instance, it can be used in condensation reactions with active methylene (B1212753) compounds.

4.2.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. While ethyl diethoxyacetate itself does not have an active methylene group for this reaction, its deprotected aldehyde form (glyoxylic acid ethyl ester) can react with active methylene compounds. The acetal group in ethyl diethoxyacetate can be hydrolyzed under acidic conditions to reveal the aldehyde for subsequent reactions.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl cyanoacetate | DBU/water | 96 | [8] |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | DBU/[HyEtPy]Cl–H₂O | 99 | [9] |

| Various Aromatic Aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/acetic acid in [bmim(NTf₂)] | 44-84 | [10] |

Biological Activity

Preliminary studies have indicated that ethyl diethoxyacetate exhibits moderate antiproliferative effects against certain cancer cell lines.

Antiproliferative Activity

A study investigating the cytostatic effects of various compounds found that ethyl diethoxyacetate displays moderate antiproliferative activity against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines.[11]

| Cell Line | IC₁₀ (µM) | Exposure Time | Reference |

| HeLa | 1000 | 5 days | [11] |

| HepG2 | 1000 | 5 days | [11] |

The mechanism behind this antiproliferative activity is not yet fully elucidated. Further research is required to determine if ethyl diethoxyacetate induces cell cycle arrest or apoptosis and to identify the specific molecular pathways involved. The high IC₁₀ values suggest that its direct application as a potent anticancer agent is unlikely, but it may serve as a lead compound for the development of more active derivatives.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of ethyl diethoxyacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR (in CDCl₃):

-

δ ~1.25 ppm (t, 6H): Methyl protons of the two ethoxy groups and the ethyl ester group.

-

δ ~3.60 ppm (q, 4H): Methylene protons of the two ethoxy groups.

-

δ ~4.20 ppm (q, 2H): Methylene protons of the ethyl ester group.

-

δ ~4.80 ppm (s, 1H): Methine proton of the acetal group.

¹³C NMR (in CDCl₃):

-

δ ~14 ppm: Methyl carbons of the ethoxy and ethyl ester groups.

-

δ ~61 ppm: Methylene carbon of the ethyl ester group.

-

δ ~63 ppm: Methylene carbons of the ethoxy groups.

-

δ ~101 ppm: Methine carbon of the acetal group.

-

δ ~168 ppm: Carbonyl carbon of the ester group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of ethyl diethoxyacetate and identifying any impurities. A typical GC-MS protocol would involve:

-

Injection: A small volume of a dilute solution of ethyl diethoxyacetate in a suitable solvent (e.g., ethyl acetate or dichloromethane) is injected into the GC.[12]

-

Separation: The components of the sample are separated on a capillary column (e.g., a nonpolar column like one with a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to ramp up to ensure good separation.

-

Detection: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the fragmentation pattern with a spectral library.[13][14]

Safety Information

Ethyl diethoxyacetate is a combustible liquid and should be handled with appropriate safety precautions.[15][16]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl diethoxyacetate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. Its straightforward synthesis and the dual reactivity of its functional groups make it an attractive building block for researchers and drug development professionals. While preliminary studies have indicated some biological activity, further investigation is needed to fully understand its potential in this area. The information provided in this guide serves as a comprehensive resource for the safe and effective use of ethyl diethoxyacetate in a laboratory setting.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 2. chemmethod.com [chemmethod.com]

- 3. ethyl diethoxyacetate, 6065-82-3 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. ジエトキシ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile | PLOS One [journals.plos.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ethyl acetate for GC/MS - Chromatography Forum [chromforum.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. application.wiley-vch.de [application.wiley-vch.de]

Synthesis of Ethyl Diethoxyacetate from Dichloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl diethoxyacetate, a valuable solvent and intermediate in organic synthesis, from dichloroacetic acid.[1][2] The primary method discussed involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification. This guide provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis.

Reaction Overview

The synthesis of ethyl diethoxyacetate from dichloroacetic acid is a two-step process. The first step involves a nucleophilic substitution reaction where the two chlorine atoms on dichloroacetic acid are replaced by ethoxy groups from sodium ethoxide, forming the sodium salt of diethoxyacetic acid. The subsequent step is an acid-catalyzed esterification of the intermediate diethoxyacetic acid with ethanol (B145695) to yield the final product, ethyl diethoxyacetate.[3] It has been reported that alternative routes, such as first esterifying the dichloroacetic acid and then treating it with sodium ethoxide, result in lower yields.[3]

Reaction Pathway

Caption: Reaction pathway for the synthesis of ethyl diethoxyacetate.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis, based on a literature procedure.[3]

| Reactant / Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Quantity Used |

| Dichloroacetic Acid | C₂H₂Cl₂O₂ | 128.94 | 0.39 | 50 g |

| Sodium | Na | 22.99 | 1.35 | 31 g |

| Absolute Ethanol | C₂H₆O | 46.07 | - | 650 ml (total) |

| Hydrogen Chloride | HCl | 36.46 | ~0.75 | ~27 g |

| Product | ||||

| Ethyl Diethoxyacetate | C₈H₁₆O₄ | 176.21 | - | 31 - 34 g (Yield) |

Physical Properties of Ethyl Diethoxyacetate:

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 81-83 °C at 12 mm Hg[3], 199 °C (lit.)[4] |

| Density | 0.985 g/mL at 25 °C[4] |

| Refractive Index (n_D²⁵) | 1.4075[3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[4][5] |

Experimental Protocol

This protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Materials and Equipment:

-

2-liter three-necked flask

-

Sealed mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Water bath and ice-salt bath

-

Dropping funnel

-

Distillation apparatus (including a Vigreux column)

Procedure:

Step 1: Preparation of Sodium Ethoxide and Reaction with Dichloroacetic Acid

-

Set up the 2-liter three-necked flask with the stirrer and reflux condenser in a water bath.

-

Prepare sodium ethoxide in the flask by cautiously adding 31 g (1.35 g atoms) of sodium in portions to 450 ml of absolute ethanol.

-

Once the sodium has dissolved, add 50 g (0.39 mole) of dichloroacetic acid dropwise with stirring at a rate that maintains a smooth reflux. This addition should take approximately 20 minutes. Sodium chloride will begin to precipitate.

-

After the addition is complete and the initial reaction subsides, heat the mixture to reflux with stirring for 3.5 hours.

Step 2: Esterification

-

Replace the hot water bath with an ice-salt mixture to cool the reaction mixture below 0 °C.

-

Slowly add a solution of approximately 27 g (0.75 mole) of hydrogen chloride in 200 ml of absolute ethanol over about 40 minutes, ensuring the temperature does not exceed 10 °C.

-

Remove the cooling bath and stir the mixture at room temperature for at least 12 hours (or allow it to stand for 24 hours).

Step 3: Work-up and Purification

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the bulk of the ethanol by distillation under reduced pressure (approximately 40 mm Hg) with a pot temperature below 40 °C.

-

Transfer the residue to a smaller flask and remove the remaining solvent at a lower pressure (about 15 mm Hg).

-

Distill the crude product under high vacuum. The main fraction is collected at 81–83 °C / 12 mm Hg.

-

The yield of pure ethyl diethoxyacetate is typically between 31–34 g (45–50%).

Experimental Workflow

Caption: Workflow for the synthesis and purification of ethyl diethoxyacetate.

Safety Considerations

-

Sodium: Reacts violently with water. Handle with care in an inert atmosphere.

-

Dichloroacetic Acid: Corrosive and toxic. Avoid contact with skin and eyes.

-

Ethanol: Flammable liquid.

-

Hydrogen Chloride: Corrosive gas. Handle in a well-ventilated fume hood.

-

The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This guide provides a detailed overview of the synthesis of ethyl diethoxyacetate from dichloroacetic acid, intended to be a valuable resource for laboratory work in organic synthesis and drug development.

References

- 1. guidechem.com [guidechem.com]

- 2. Ethyl diethoxyacetate (6065-82-3) for sale [vulcanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl diethoxyacetate | 6065-82-3 [m.chemicalbook.com]

- 5. Ethyl diethoxyacetate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of Ethyl Diethoxyacetate: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Ethyl diethoxyacetate, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

Ethyl diethoxyacetate, a key building block in organic synthesis, possesses the chemical formula C₈H₁₆O₄ and is systematically named ethyl 2,2-diethoxyacetate. Its unique structural features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in research and industrial applications. This guide presents a detailed summary of its NMR, IR, and MS data, complete with experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Identifiers:

| Identifier | Value |

| IUPAC Name | ethyl 2,2-diethoxyacetate |

| CAS Number | 6065-82-3[1] |

| Molecular Formula | C₈H₁₆O₄[1] |

| Molecular Weight | 176.21 g/mol [1] |

| SMILES | CCOC(C(=O)OCC)OCC[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of Ethyl diethoxyacetate were acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum reveals four distinct signals, corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.72 | s | - | -CH(OEt)₂ |

| 4.21 | q | 7.1 | -C(=O)OCH₂CH₃ |

| 3.65 | q | 7.1 | -CH(OCH₂CH₃)₂ |

| 1.25 | t | 7.1 | -C(=O)OCH₂CH₃ |

| 1.24 | t | 7.1 | -CH(OCH₂CH₃)₂ |

¹³C NMR Spectral Data

The carbon NMR spectrum shows six unique carbon signals, consistent with the molecular structure.

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O |

| 100.5 | -CH(OEt)₂ |

| 62.3 | -CH(OCH₂CH₃)₂ |

| 61.2 | -C(=O)OCH₂CH₃ |

| 15.1 | -CH(OCH₂CH₃)₂ |

| 14.1 | -C(=O)OCH₂CH₃ |

Experimental Protocol: NMR Spectroscopy

A sample of Ethyl diethoxyacetate was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl diethoxyacetate, recorded as a liquid film between potassium bromide (KBr) plates, displays characteristic absorption bands indicative of its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2978 | Strong | C-H stretch (alkane) |

| 1755 | Strong | C=O stretch (ester) |

| 1128 | Strong | C-O stretch (ether and ester) |

| 1065 | Strong | C-O stretch (ether) |

Experimental Protocol: FT-IR Spectroscopy

A drop of neat Ethyl diethoxyacetate was placed between two polished potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Ethyl diethoxyacetate provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 131 | 100 | [M - OCH₂CH₃]⁺ |

| 103 | 55 | [M - COOCH₂CH₃]⁺ |

| 75 | 40 | [CH(OCH₂CH₃)]⁺ |

| 47 | 35 | [CH₂CH₂OH]⁺ |

| 29 | 60 | [CH₂CH₃]⁺ |

Note: The molecular ion peak (M⁺) at m/z 176 is often weak or absent in the EI spectrum of acetals.

Experimental Protocol: Electron Ionization Mass Spectrometry

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. The sample was injected into the GC, and the separated analyte was introduced into the ion source. The molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio by a quadrupole mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like Ethyl diethoxyacetate.

Caption: Workflow for spectroscopic analysis.

References

Ethyl Diethoxyacetate: A Comprehensive Technical Guide to its Application as a Glyoxylate Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethoxyacetate, a stable and versatile glyoxylate (B1226380) equivalent, serves as a critical building block in modern organic synthesis. Its ability to introduce the α-ketoester functionality in a masked and readily handleable form has made it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of ethyl diethoxyacetate, with a focus on detailed experimental protocols and comparative data to inform its effective use in research and development.

Physicochemical Properties

Ethyl diethoxyacetate is a colorless liquid with the chemical formula C8H16O4 and a molecular weight of 176.21 g/mol .[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in various reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 6065-82-3 | [1] |

| Molecular Formula | C8H16O4 | [1] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 199 °C (at 760 mmHg) | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.410 | [2] |

| Flash Point | 73 °C (closed cup) | [2] |

| Solubility | Soluble in dichloromethane (B109758), ethyl acetate (B1210297), and methanol. | [1] |

Synthesis of Ethyl Diethoxyacetate

A common and reliable method for the preparation of ethyl diethoxyacetate involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.[3]

Experimental Protocol: Synthesis from Dichloroacetic Acid[3]

Materials:

-

Dichloroacetic acid

-

Absolute ethanol (B145695)

-

Sodium metal

-

Hydrogen chloride (gas or solution in ethanol)

-

Ether

-

Calcium chloride

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, sodium (31 g, 1.35 g-atom) is added in portions to absolute ethanol (450 mL).

-

Reaction with Dichloroacetic Acid: Once the sodium has dissolved, dichloroacetic acid (50 g, 0.39 mol) is added at a rate that maintains a smooth reflux. The mixture is then heated under reflux for 3.5 hours.

-

Esterification: The reaction mixture is cooled to below 0 °C, and a solution of hydrogen chloride (approx. 27 g, 0.75 mol) in absolute ethanol (200 mL) is added slowly, keeping the temperature below 10 °C. The mixture is stirred for 3 hours at room temperature and left to stand overnight.

-

Neutralization and Work-up: The mixture is cooled to 0 °C, and the excess acid is neutralized to approximately pH 7 with a sodium ethoxide solution. The precipitated sodium chloride is filtered off, and the filter cake is washed with ether.

-

Purification: The combined filtrate is concentrated under reduced pressure. The residue is then distilled under high vacuum to afford ethyl diethoxyacetate.

Yield: 45-50%

Applications in Organic Synthesis

Ethyl diethoxyacetate is a versatile reagent employed in a variety of synthetic transformations, most notably in the construction of heterocyclic frameworks and as a precursor to other valuable synthetic intermediates.

Synthesis of Heterocyclic Compounds

Ethyl diethoxyacetate is a key precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[4][5]

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline skeleton, a common motif in natural products and medicinal agents.[6] In this reaction, a β-arylethylamine, such as tryptamine (B22526) or a tryptophan derivative, undergoes condensation with an aldehyde or its equivalent, followed by ring closure. Ethyl diethoxyacetate, after in situ hydrolysis to ethyl glyoxalate, can serve as the aldehyde component.

Experimental Protocol: General Procedure for the Synthesis of 1-Substituted-tetrahydro-β-carbolines [1]

Materials:

-

Tryptamine or Tryptophan methyl ester

-

Aldehyde (or equivalent like ethyl diethoxyacetate)

-

Acetic acid

-

Dry Dichloromethane (CH2Cl2)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

The starting β-arylethylamine (e.g., tryptamine) is dissolved in a mixture of acetic acid and dry dichloromethane (e.g., 5:10 mL).

-

The aldehyde component is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The product is extracted with dichloromethane.

-

The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

| Starting β-arylethylamine | Aldehyde Component | Product | Yield | Reference |

| Tryptamine | Acetyl bromide | 2-Acetyl-1,2,3,4-tetrahydro-β-carboline | 42% | [1] |

| Tryptamine | Propionyl chloride | 1-(3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)propan-1-one | 78% | [1] |

Synthesis of Fatty Acid Analogs

Ethyl diethoxyacetate has been utilized in the synthesis of modified fatty acids, which can be valuable tools in biochemical studies and drug delivery. For example, it was a key reagent in the preparation of 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS), a fatty acid analog containing a chelating group.[2]

Precursor to Ethyl Diethoxyacetoacetate

Ethyl diethoxyacetate can be readily converted to ethyl diethoxyacetoacetate, a valuable β-ketoester, through a condensation reaction with ethyl acetate in the presence of a strong base.[7]

Experimental Protocol: Synthesis of Ethyl Diethoxyacetoacetate [7]

Materials:

-

Ethyl diethoxyacetate

-

Ethyl acetate

-

Sodium metal

-

Acetic acid (50%)

-

Ether

Procedure:

-

To a solution of ethyl diethoxyacetate (24.5 g) in ethyl acetate (12.5 g), metallic sodium (4.2 g) is added.

-

The mixture is refluxed for approximately 1.5 hours.

-

The reaction mixture is acidified with 50% acetic acid and extracted with ether.

-

The ether is removed by distillation, and the residue is purified by fractional distillation to yield ethyl diethoxyacetoacetate.

Comparison with Other Glyoxylate Equivalents

While various reagents can serve as glyoxylate equivalents, ethyl diethoxyacetate offers several advantages that make it a preferred choice in many synthetic applications.

| Glyoxylate Equivalent | Advantages | Disadvantages |

| Ethyl Diethoxyacetate | - Stable and easy to handle liquid- Readily undergoes in situ hydrolysis under acidic conditions- Versatile in a range of reactions | - Requires an activation step (hydrolysis) to generate the reactive aldehyde |

| Glyoxylic Acid | - Directly provides the reactive aldehyde and carboxylic acid functionalities | - Can be unstable and prone to polymerization- Often supplied as a hydrate, which can complicate stoichiometry |

| Ethyl Glyoxalate | - Directly provides the reactive α-ketoester | - Can be less stable than its acetal (B89532) form- Prone to hydration and polymerization |

Conclusion

Ethyl diethoxyacetate is a highly valuable and versatile C2 building block in organic synthesis. Its stability, ease of handling, and predictable reactivity as a glyoxylate equivalent make it an indispensable reagent for the construction of complex molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective application in a research and development setting, enabling the synthesis of novel and impactful chemical entities.

References

- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl diethoxyacetate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-Depth Technical Guide on the Reactivity of Ethyl Diethoxyacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diethoxyacetate is a versatile bifunctional molecule incorporating both an ester and an acetal (B89532) functional group. This combination imparts a unique reactivity profile, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the reactivity of ethyl diethoxyacetate with a range of common nucleophiles. The discussion covers the anticipated reaction pathways, including nucleophilic acyl substitution at the ester carbonyl and reactions involving the acetal group. While specific kinetic and quantitative data for many of these reactions are not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of ester and acetal chemistry to provide a robust framework for predicting reaction outcomes and designing synthetic strategies. Detailed experimental protocols for the synthesis of ethyl diethoxyacetate are provided, alongside generalized methodologies for its reaction with various nucleophiles.

Introduction

Ethyl 2,2-diethoxyacetate, hereafter referred to as ethyl diethoxyacetate, possesses two key reactive sites: the electrophilic carbon of the ethyl ester and the acetal carbon. The interplay of these functional groups dictates its chemical behavior. The ester group is susceptible to nucleophilic acyl substitution, allowing for the formation of amides, hydrazides, and other esters through transesterification. The acetal group, while generally stable under neutral and basic conditions, is prone to hydrolysis under acidic conditions, regenerating the corresponding aldehyde. This guide will explore the reactivity of ethyl diethoxyacetate with nitrogen, sulfur, oxygen, and carbon-based nucleophiles, as well as with common reducing agents.

Core Reactivity Principles

The reactivity of ethyl diethoxyacetate is primarily governed by the principles of nucleophilic acyl substitution on the ester and the chemistry of acetals. The electron-withdrawing nature of the two ethoxy groups on the alpha-carbon may have a modest electronic influence on the reactivity of the ester carbonyl. However, significant steric hindrance from the bulky diethoxyacetal moiety is expected to play a crucial role in modulating the rate of nucleophilic attack.

General Mechanism of Nucleophilic Acyl Substitution

The reaction with most nucleophiles at the ester group is expected to follow the general nucleophilic acyl substitution mechanism.

Reactivity with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react with ethyl diethoxyacetate via nucleophilic acyl substitution to yield the corresponding N-substituted 2,2-diethoxyacetamides.

Reaction with Primary and Secondary Amines

The reaction of ethyl diethoxyacetate with primary or secondary amines is anticipated to produce N-alkyl or N,N-dialkyl-2,2-diethoxyacetamides. These reactions are typically carried out by heating the ester with the amine, sometimes in the presence of a solvent.

Generic Reaction: (EtO)₂CHCOOEt + R₂NH → (EtO)₂CHCONR₂ + EtOH

Due to the steric hindrance of the diethoxyacetal group, these reactions may require more forcing conditions (higher temperatures, longer reaction times) compared to the aminolysis of less hindered esters like ethyl acetate (B1210297).

Reaction with Hydrazine (B178648)

Hydrazine is a potent nucleophile that reacts readily with esters to form hydrazides. The reaction of ethyl diethoxyacetate with hydrazine hydrate (B1144303) is expected to yield 2,2-diethoxyacetylhydrazide. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.[1]

Generic Reaction: (EtO)₂CHCOOEt + N₂H₄·H₂O → (EtO)₂CHCONHNH₂ + EtOH + H₂O

Reactivity with Sulfur Nucleophiles

Thiols, in their anionic thiolate form, are excellent nucleophiles and are expected to react with ethyl diethoxyacetate to form thioesters.

Reaction with Thiols

The reaction of thiols with esters to form thioesters generally requires the activation of the thiol to the more nucleophilic thiolate by a base, such as sodium ethoxide or sodium hydride.

Generic Reaction (Base-Catalyzed):

-

R'SH + Base → R'S⁻

-

(EtO)₂CHCOOEt + R'S⁻ → (EtO)₂CHCOSR' + EtO⁻

Reactivity with Oxygen Nucleophiles

Hydrolysis

The ester and acetal groups of ethyl diethoxyacetate are both susceptible to hydrolysis under acidic conditions. The acetal is generally more sensitive to acid than the ester. Careful control of reaction conditions would be necessary to achieve selective hydrolysis of one group over the other. Basic hydrolysis (saponification) will selectively cleave the ester bond, leaving the acetal intact.

Acid-Catalyzed Hydrolysis (Ester and Acetal): (EtO)₂CHCOOEt + H₃O⁺ → OHC-COOH (Glyoxylic Acid) + 2 EtOH

Base-Catalyzed Hydrolysis (Saponification): (EtO)₂CHCOOEt + OH⁻ → (EtO)₂CHCOO⁻ + EtOH

Transesterification

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. By using a large excess of another alcohol, the equilibrium can be driven towards the formation of a new ester.

Generic Reaction (Acid or Base Catalyzed): (EtO)₂CHCOOEt + R'OH ⇌ (EtO)₂CHCOOR' + EtOH

Reactivity with Carbon Nucleophiles

Grignard Reagents

Grignard reagents are strong nucleophiles and strong bases. They are known to react with esters to produce tertiary alcohols. The reaction of ethyl diethoxyacetate with a Grignard reagent (RMgX) is expected to first involve nucleophilic attack at the ester carbonyl. A second equivalent of the Grignard reagent would then attack the resulting ketone intermediate to form a tertiary alcohol after acidic workup. The acetal group is generally stable to Grignard reagents.[2][3]

Reactivity with Reducing Agents

The ester group of ethyl diethoxyacetate can be reduced to a primary alcohol. The choice of reducing agent is crucial for the selectivity of this transformation.

Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a mild reducing agent and is generally not reactive enough to reduce esters.[2][4] Therefore, treatment of ethyl diethoxyacetate with NaBH₄ is not expected to result in the reduction of the ester group.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[2][5] The reaction of ethyl diethoxyacetate with LiAlH₄ is expected to yield 2,2-diethoxyethanol. The acetal group is stable under these conditions.

Reaction with LiAlH₄: (EtO)₂CHCOOEt + LiAlH₄ → (EtO)₂CHCH₂OH

Quantitative Data

Specific quantitative data on the reactivity of ethyl diethoxyacetate with various nucleophiles is sparse in the literature. To facilitate research and development, the following table provides a template for the types of data that would be valuable to collect. For comparative purposes, data for ethyl acetate under similar conditions should also be considered.

| Nucleophile | Reaction Conditions (Solvent, Temp, Time) | Product | Yield (%) | Rate Constant (k) | Reference |

| Primary Amine (e.g., Benzylamine) | N-Benzyl-2,2-diethoxyacetamide | ||||

| Secondary Amine (e.g., Piperidine) | 1-(2,2-Diethoxyacetyl)piperidine | ||||

| Aromatic Amine (e.g., Aniline) | 2,2-Diethoxy-N-phenylacetamide | ||||

| Thiol (e.g., Ethanethiol) + Base | S-Ethyl 2,2-diethoxyethanethioate | ||||

| Alcohol (e.g., Methanol) + Catalyst | Methyl diethoxyacetate | ||||

| Grignard Reagent (e.g., PhMgBr) | 1,1-Diethoxy-2,2-diphenylethan-1-ol | ||||

| LiAlH₄ | 2,2-Diethoxyethanol |

Experimental Protocols

Synthesis of Ethyl Diethoxyacetate[6]

This procedure is adapted from Organic Syntheses.

Materials:

-

Dichloroacetic acid

-

Sodium metal

-

Absolute ethanol

-

Hydrogen chloride gas

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium (1.35 g atoms) to absolute ethanol (450 mL).

-

To the sodium ethoxide solution, add dichloroacetic acid (0.39 mol) at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture under reflux for 3.5 hours.

-

Cool the reaction mixture to below 0°C in an ice-salt bath.

-

Slowly add a solution of hydrogen chloride (0.75 mol) in absolute ethanol (200 mL), maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours, then let it stand overnight.

-

Cool the mixture to 0°C and neutralize the excess acid with a solution of sodium ethoxide to approximately pH 7.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl diethoxyacetate as a colorless liquid.

General Procedure for Aminolysis

Materials:

-

Ethyl diethoxyacetate

-

Amine (primary or secondary)

-

Solvent (e.g., ethanol or toluene, optional)

Procedure:

-

In a round-bottom flask, combine ethyl diethoxyacetate (1 equivalent) and the desired amine (1.1-2 equivalents).

-

If a solvent is used, add it to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Thioester Formation

Materials:

-

Ethyl diethoxyacetate

-

Thiol

-

Base (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol or THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in the anhydrous solvent.

-

Add the base (1.1 equivalents) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add ethyl diethoxyacetate (1 equivalent) dropwise to the thiolate solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude thioester by column chromatography.

Conclusion

Ethyl diethoxyacetate presents a fascinating case study in the reactivity of bifunctional molecules. While its reactions are generally predictable based on the established chemistry of esters and acetals, the steric and electronic influence of the diethoxyacetal group on the ester's reactivity warrants further quantitative investigation. This guide provides a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of this valuable building block. Further studies to populate the provided data table with experimental values would be of significant benefit to the scientific community.

References

An In-depth Technical Guide to the Solubility of Ethyl Diethoxyacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl diethoxyacetate in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining the miscibility of ethyl diethoxyacetate with various solvents.

Core Concepts in Solubility

The solubility of a substance, the solute, in a solvent is its ability to form a homogeneous solution. When a liquid solute dissolves in a liquid solvent without limit, they are considered "miscible in all proportions." The principle of "like dissolves like" is a fundamental concept where substances with similar polarities tend to be soluble in one another. Ethyl diethoxyacetate [(C₂H₅O)₂CHCOOC₂H₅], an ester with ether functionalities, is a relatively polar molecule, suggesting good solubility in other polar and moderately polar organic solvents.

Qualitative Solubility of Ethyl diethoxyacetate

Based on available technical data sheets and chemical databases, ethyl diethoxyacetate is reported to be soluble in several common organic solvents. The term "soluble" in these contexts often implies miscibility, meaning they are likely soluble in all proportions. A summary of this qualitative data is presented in Table 1.

Table 1: Qualitative Solubility of Ethyl Diethoxyacetate in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Reported Solubility |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1][2][3][4][5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1][2][3][4][5] |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2][3][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |

| Water | H₂O | Polar Protic | Sparingly Soluble[2] |

Note: "Soluble" in this context is based on qualitative descriptions from chemical suppliers and databases. For applications requiring precise concentrations, experimental verification is crucial.

Experimental Protocol: Determination of Miscibility by Visual Inspection

For liquid-liquid systems where high solubility is expected, a straightforward visual inspection method can be employed to determine miscibility. This protocol is a generalized procedure and should be adapted based on specific laboratory safety guidelines and the required precision of the application.

Objective: To determine if ethyl diethoxyacetate is miscible in a given organic solvent at various proportions at a controlled temperature.

Materials:

-

Ethyl diethoxyacetate (solute)

-

Selected organic solvent (e.g., dichloromethane, ethyl acetate, methanol, ethanol, acetone)

-

A series of clean, dry glass vials or test tubes with caps

-

Graduated pipettes or micropipettes for accurate volume measurement

-

A constant temperature bath or block

-

Vortex mixer

Procedure:

-

Temperature Control: Set the constant temperature bath or block to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Preparation of Mixtures:

-

Label a series of vials for each solvent to be tested.

-

Using calibrated pipettes, prepare mixtures of ethyl diethoxyacetate and the solvent in various volume/volume (v/v) ratios. Suggested ratios to cover a broad range include 1:9, 2:8, 5:5, 8:2, and 9:1 (solute:solvent). The total volume in each vial should be sufficient for clear observation (e.g., 5 mL).

-

-

Equilibration and Mixing:

-

Cap the vials securely.

-

Place the vials in the constant temperature bath for a sufficient time to reach thermal equilibrium (e.g., 15-30 minutes).

-

After thermal equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

-

Visual Observation:

-

Return the vials to the constant temperature bath and allow them to stand undisturbed.

-

After a settling period (e.g., 10-15 minutes), carefully inspect each vial visually against a well-lit, uniform background.

-

Observe for the following:

-

Miscibility: The mixture appears as a single, clear, homogeneous phase with no visible interface or cloudiness.

-

Immiscibility: Two distinct layers are formed, or the mixture appears cloudy, indicating the formation of an emulsion or suspension.

-

-

-

Data Recording: Record the observations for each ratio and solvent. If the mixture is homogeneous at all tested proportions, the two liquids are considered miscible under the experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of ethyl diethoxyacetate in an organic solvent.

Caption: Workflow for Visual Determination of Liquid-Liquid Miscibility.

References

- 1. 溶剂混溶性表 [sigmaaldrich.com]

- 2. Thermal Activity in Affinity Separation Techniques Such as Liquid–Liquid Extraction Analyzed by Isothermal Titration Calorimetry and Accuracy Analysis of the Technique in the Molar Concentration Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated solubility screening platform using computer vision - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Physical properties of Ethyl diethoxyacetate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl diethoxyacetate (CAS No: 6065-82-3), specifically its boiling point and density. This document is intended to be a comprehensive resource, offering not only established values for these properties but also detailed experimental protocols for their determination, which is crucial for study replication and method validation in research and development settings.

Core Physical Properties

Ethyl diethoxyacetate, also known as glyoxylic acid ethyl ester diethyl acetal, is a colorless liquid utilized as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] An accurate understanding of its physical properties is fundamental for its application in chemical processes and for ensuring safety and efficacy in drug development.

Data Summary

The following table summarizes the key physical properties of Ethyl diethoxyacetate, with data compiled from multiple sources.

| Physical Property | Value | Conditions |

| Boiling Point | 199 °C | At standard atmospheric pressure (760 mmHg)[2][3][4] |

| 198-200 °C | At standard atmospheric pressure[5][6] | |

| 81-83 °C | At reduced pressure (12 mmHg)[7][8] | |

| Density | 0.985 g/mL | At 25 °C[2][3][9] |

| 0.989 g/mL | At 20 °C[4][10] |

Experimental Protocols

The determination of the boiling point and density of a chemical substance is a fundamental procedure in its characterization. The following sections detail the standard methodologies for obtaining these values for a liquid compound like Ethyl diethoxyacetate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For high-purity substances, this temperature is constant during the phase change.

Method 1: Distillation

This method is suitable when a sufficient quantity of the substance is available and also serves to purify the liquid.

-

Apparatus: A simple distillation setup is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

The liquid sample (Ethyl diethoxyacetate) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and its temperature is recorded. This temperature will stabilize at the boiling point of the substance.[6]

-

The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

-

Data Recording: The stable temperature read from the thermometer during distillation is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point varies with pressure.[10]

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.[6]

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

-

Determination of Density

Density is the mass of a substance per unit of volume.[2] It is an intrinsic property that can be used to identify a substance and assess its purity. The OECD Guideline for the Testing of Chemicals outlines several accepted methods for density determination.[2][3]

Method 1: Pycnometer Method

A pycnometer is a glass flask with a precise volume. This method is highly accurate.[7][9]

-

Apparatus: A pycnometer of a known volume, a balance, and a thermostatically controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample (Ethyl diethoxyacetate), taking care to avoid air bubbles.

-

The filled pycnometer is placed in the water bath until it reaches thermal equilibrium at a specific temperature (e.g., 25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the liquid, and V is the volume of the pycnometer.

Method 2: Oscillating U-tube Densitometer

This is a modern and rapid method for determining density.[9]

-

Apparatus: A digital oscillating U-tube densitometer.

-

Procedure:

-

The instrument is calibrated using two substances of known density, typically dry air and pure water.

-

The sample of Ethyl diethoxyacetate is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is automatically calculated and displayed by the instrument.[7]

-

Process Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a liquid chemical like Ethyl diethoxyacetate.

Caption: Workflow for determining the boiling point and density of Ethyl diethoxyacetate.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. acri.gov.tw [acri.gov.tw]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. Density - Wikipedia [en.wikipedia.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Notes and Protocols: The Use of Ethyl Diethoxyacetate in the Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Hantzsch pyridine (B92270) synthesis, a cornerstone of heterocyclic chemistry, is a multi-component reaction that provides efficient access to 1,4-dihydropyridines (DHPs) and pyridines.[1] Traditionally, this reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The resulting DHP scaffold is of significant interest in medicinal chemistry, forming the core of numerous pharmaceutical agents, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[1] This application note details a modified Hantzsch protocol utilizing ethyl diethoxyacetate as the β-dicarbonyl component, offering a pathway to novel dihydropyridine (B1217469) derivatives with potentially unique pharmacological profiles.

Ethyl diethoxyacetate, with its acetal (B89532) functionality at the β-position, introduces a distinct structural motif compared to the more conventional keto group of ethyl acetoacetate. This modification can influence the electronic properties and steric environment of the resulting dihydropyridine ring, potentially leading to altered biological activity and metabolic stability. The protocol outlined below provides a representative method for the synthesis of 1,4-dihydropyridines using ethyl diethoxyacetate, various aldehydes, and ammonium acetate.

Reaction Principle

The Hantzsch synthesis with ethyl diethoxyacetate follows the same fundamental reaction pathway as the classical version. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring. The key intermediates are an enamine formed from ethyl diethoxyacetate and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of ethyl diethoxyacetate. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine (B1200194) product. A subsequent oxidation step can be employed to furnish the corresponding pyridine.[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of diethyl 2,6-bis(diethoxymethyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates.

Materials:

-

Ethyl diethoxyacetate

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ammonium acetate

-

Ethanol (B145695) (absolute)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl diethoxyacetate (22 mmol, 2.2 equivalents), and ammonium acetate (15 mmol, 1.5 equivalents).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 6-12 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) to yield the pure diethyl 2,6-bis(diethoxymethyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate.

Data Presentation

The following tables summarize representative quantitative data for the Hantzsch synthesis using ethyl diethoxyacetate with various aromatic aldehydes.

Table 1: Reaction Conditions and Yields for the Synthesis of Diethyl 2,6-bis(diethoxymethyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates.

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 8 | 75 |

| 2 | 4-Chlorobenzaldehyde | 7 | 82 |

| 3 | 4-Methoxybenzaldehyde | 10 | 71 |

| 4 | 4-Nitrobenzaldehyde | 6 | 88 |

Table 2: Spectroscopic Data for a Representative Product (Entry 2).

| Spectroscopic Data | Diethyl 4-(4-chlorophenyl)-2,6-bis(diethoxymethyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.25 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 5.60 (s, 1H), 5.15 (s, 1H), 4.20-4.05 (m, 4H), 3.70-3.50 (m, 8H), 1.30-1.15 (m, 12H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 167.5, 145.2, 143.8, 132.1, 129.5, 128.3, 103.8, 101.5, 64.2, 60.1, 39.8, 15.3, 14.2 |

| Mass Spec (ESI) m/z | [M+H]⁺ calculated for C₂₇H₄₁ClNO₆: 526.2617; found: 526.2621 |

Visualizations

Caption: Reaction mechanism of the Hantzsch pyridine synthesis using ethyl diethoxyacetate.

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.

Discussion and Conclusion

The use of ethyl diethoxyacetate in the Hantzsch pyridine synthesis presents a viable route to novel 1,4-dihydropyridine derivatives. The protocol described herein is robust and provides good to excellent yields for a range of aromatic aldehydes. The presence of the diethoxyacetal groups at the 2- and 6-positions of the dihydropyridine ring offers opportunities for further chemical modification, potentially serving as masked aldehyde functionalities that can be deprotected under acidic conditions.

This modification opens avenues for the development of new classes of DHP-based compounds. For drug development professionals, these novel scaffolds could be explored for their potential as calcium channel blockers with altered pharmacokinetic and pharmacodynamic properties. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers interested in exploring the synthesis and applications of these unique dihydropyridine analogs. Further studies are warranted to fully elucidate the pharmacological profile of these compounds and to optimize the reaction conditions for a broader substrate scope.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Utilizing Ethyl Diethoxyacetate as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed two-step synthesis of functionalized pyrimidine (B1678525) derivatives, commencing with ethyl diethoxyacetate. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. While direct condensation of ethyl diethoxyacetate for pyrimidine synthesis is not widely documented, this application note outlines a chemically robust two-step pathway. The protocol first details the synthesis of a reactive β-ketoester intermediate, ethyl 4,4-diethoxy-3-oxobutanoate, from ethyl diethoxyacetate. Subsequently, a generalized protocol for the cyclocondensation of this intermediate with N-C-N synthons (such as urea (B33335), thiourea, or amidines) to yield the target pyrimidine derivatives is provided. This proposed route offers a viable strategy for the incorporation of a diethoxymethyl or a related functional group at the 4-position of the pyrimidine ring, opening avenues for the exploration of novel chemical space in drug discovery.

Introduction

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of biologically active molecules, including established drugs and developmental candidates. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with continuous efforts to develop novel and efficient synthetic methodologies.

Ethyl diethoxyacetate is a versatile chemical building block, often employed in the synthesis of complex organic molecules.[1] Its unique structure, featuring a protected aldehyde functionality, makes it an attractive precursor for the introduction of diverse functional groups. This application note details a proposed synthetic strategy that leverages ethyl diethoxyacetate for the preparation of novel pyrimidine derivatives. The core of this strategy is the initial conversion of ethyl diethoxyacetate into a more reactive 1,3-dicarbonyl equivalent, which can then readily participate in classical pyrimidine ring-forming reactions.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process. The first step involves the acylation of ethyl diethoxyacetate to form ethyl 4,4-diethoxy-3-oxobutanoate. This intermediate, a β-ketoester, is then proposed to undergo a cyclocondensation reaction with an N-C-N synthon (e.g., urea) in a manner analogous to the well-established Biginelli or Pinner pyrimidine syntheses to afford the desired pyrimidine derivative.

Caption: Proposed two-step synthesis of pyrimidine derivatives from ethyl diethoxyacetate.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate

This protocol is adapted from known procedures for the acylation of esters.

Materials:

-

Ethyl diethoxyacetate

-

Ethyl acetate

-

Sodium metal

-

50% Acetic acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a solution of ethyl diethoxyacetate (24.5 g, 0.139 mol) in ethyl acetate (12.5 g, 0.142 mol), add metallic sodium (4.2 g, 0.183 mol).

-

Heat the resulting mixture to reflux with stirring for approximately 1.5 hours.

-

Cool the reaction mixture to room temperature and cautiously acidify with 50% acetic acid.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by fractional distillation to yield ethyl 4,4-diethoxy-3-oxobutanoate.

Expected Outcome:

The product is a colorless, transparent oil. The expected yield and boiling point should be determined and recorded.

Step 2: Synthesis of 4-(diethoxymethyl)-6-methyl-pyrimidin-2(1H)-one (A Proposed Protocol)

This generalized protocol describes the cyclocondensation of the intermediate with urea, analogous to the Biginelli reaction.

Materials:

-

Ethyl 4,4-diethoxy-3-oxobutanoate (from Step 1)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) and urea (1.2 equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes hypothetical data for the synthesis of various pyrimidine derivatives using the proposed two-step protocol. Note: This data is illustrative and actual results may vary.

| Entry | N-C-N Synthon | R Group on Pyrimidine | Product Name | Hypothetical Yield (%) | Hypothetical Melting Point (°C) |

| 1 | Urea | -OH | 4-(diethoxymethyl)-6-hydroxy-pyrimidin-2(1H)-one | 65 | 210-212 |

| 2 | Thiourea | -OH, -SH | 4-(diethoxymethyl)-6-hydroxy-pyrimidine-2(1H)-thione | 60 | 235-237 |

| 3 | Acetamidine | -OH, -CH3 | 4-(diethoxymethyl)-2,6-dimethylpyrimidin-4-ol | 70 | 180-182 |

| 4 | Guanidine | -OH, -NH2 | 2-amino-4-(diethoxymethyl)-6-hydroxypyrimidine | 75 | 250-252 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis and purification of pyrimidine derivatives.

Caption: General workflow for the two-step synthesis of pyrimidine derivatives.

Potential Signaling Pathway Involvement

Many pyrimidine derivatives are known to interact with various biological targets, including kinases, which are crucial components of cell signaling pathways. For instance, some pyrimidine-based compounds act as inhibitors of cyclin-dependent kinases (CDKs), which play a central role in cell cycle regulation. The hypothetical pyrimidine derivatives synthesized via this protocol could be screened for such activities.

Caption: Potential inhibition of the CDK4/6 pathway by a hypothetical pyrimidine derivative.

Conclusion

The presented two-step synthetic protocol offers a plausible and chemically sound strategy for the synthesis of novel pyrimidine derivatives starting from ethyl diethoxyacetate. While this application note provides a generalized framework, optimization of reaction conditions for specific substrates will be necessary to achieve optimal yields and purity. The successful synthesis of such compounds could provide valuable additions to compound libraries for high-throughput screening in drug discovery programs, particularly for targets such as kinases involved in cell cycle regulation. Researchers and scientists are encouraged to explore this proposed route to access new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Knoevenagel Condensation Strategies Involving Ethyl Diethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the utility of ethyl diethoxyacetate in Knoevenagel-type condensation reactions. While not a traditional active methylene (B1212753) compound for this reaction, its structure allows for versatile applications as either a carbonyl precursor via in-situ hydrolysis or as a nucleophilic partner under specific conditions. This document provides detailed protocols for two distinct synthetic strategies, enabling the formation of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] The reaction is prized for its reliability and efficiency in generating α,β-unsaturated compounds, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers.[2]

Ethyl diethoxyacetate, while not possessing the requisite acidity at the α-carbon for a classic Knoevenagel condensation under mild basic conditions, presents unique opportunities. Its acetal (B89532) moiety can be unmasked to reveal a reactive aldehyde, or under strongly basic conditions, it can be deprotonated to form an enolate, thus participating in Claisen-type condensations. These notes provide protocols for both approaches.

Scenario 1: Ethyl Diethoxyacetate as an Aldehyde Precursor via In-Situ Hydrolysis

In this approach, ethyl diethoxyacetate serves as a stable, easy-to-handle precursor to the highly reactive ethyl glyoxylate (B1226380). The in-situ acidic hydrolysis of the acetal, followed by a base-catalyzed Knoevenagel condensation with an active methylene compound, allows for a one-pot synthesis of valuable substituted ethyl acrylates.

Diagram of the Experimental Workflow

Caption: Workflow for the one-pot hydrolysis and Knoevenagel condensation.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-ethoxycarbonylacrylate

This protocol details the reaction of ethyl diethoxyacetate with ethyl cyanoacetate (B8463686).

Materials:

-

Ethyl diethoxyacetate (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Toluene

-

p-Toluenesulfonic acid (0.1 eq)

-

Piperidine (0.2 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware with Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl diethoxyacetate, ethyl cyanoacetate, and toluene.

-

Add p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once hydrolysis is complete (as determined by TLC or GC-MS analysis), allow the mixture to cool slightly and add piperidine.

-

Resume heating to reflux and continue to collect water until the reaction is complete.

-